molecular formula C12H10BFO2 B11889903 (3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B11889903
M. Wt: 216.02 g/mol
InChI Key: RFQHWFSANQVTKT-UHFFFAOYSA-N
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Description

(3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a fluorinated biphenyl precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorinated biphenyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, borane derivatives, and substituted biphenyl compounds. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications .

Scientific Research Applications

Chemistry

In chemistry, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it a valuable reagent in the formation of carbon-carbon bonds .

Biology

In biological research, this compound is utilized in the development of fluorescent sensors and probes. The boronic acid group can interact with diols and other biomolecules, enabling the detection and quantification of various biological targets .

Medicine

In medicinal chemistry, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is explored for its potential as a pharmacophore in drug design. Its unique structure and reactivity allow for the development of novel therapeutic agents targeting specific biological pathways .

Industry

Industrially, this compound is employed in the production of advanced materials, including polymers and liquid crystals. Its incorporation into these materials can enhance their properties and performance in various applications .

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

[3-(3-fluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H

InChI Key

RFQHWFSANQVTKT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=CC=C2)F)(O)O

Origin of Product

United States

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